4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene
Description
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-1-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO/c1-8-6-10(4-5-11(8)12)13-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEJLFIWVARLBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CC2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene, also known by its chemical structure and CAS number 1369920-77-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action and applications in various therapeutic areas.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A cyclopropylmethoxy group
- An iodo substituent at the para position
- A methyl group at the ortho position relative to the iodo group
The molecular formula is and it has a molecular weight of approximately 284.13 g/mol. The presence of the iodine atom contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to inflammation, pain, and other physiological processes.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Some studies have indicated that it possesses antimicrobial properties against certain bacterial strains.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine levels | |
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
-
Anti-inflammatory Study :
A study conducted on animal models demonstrated that administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups. This suggests a potential application in treating conditions like arthritis or other inflammatory diseases. -
Antioxidant Evaluation :
In vitro assays showed that the compound effectively reduced oxidative stress in cultured cells, indicating its potential as a protective agent against oxidative damage. -
Antimicrobial Testing :
Laboratory tests against common pathogens revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
The compound exhibits structural similarities to positional isomers, which differ in the substitution pattern on the benzene ring. Key examples include:
| Compound Name | Substituent Positions | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene | I (1), CH₃ (2), OCH₂C₃H₅ (4) | 1369920-77-3 | 288.12 |
| 1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene | I (2), CH₃ (4), OCH₂C₃H₅ (1) | 1369904-62-0 | 288.12 |
| 4-(Cyclopropylmethoxy)-2-iodo-1-methylbenzene | I (2), CH₃ (1), OCH₂C₃H₅ (4) | 1369942-14-2 | 288.12 |
| 4-Cyclobutoxy-1-iodo-2-methylbenzene | I (1), CH₃ (2), OCH₂C₄H₇ (4) | 1866430-56-9 | 288.13 |
Key Differences :
- Substituent Position : The iodine and methyl groups occupy distinct positions, altering electronic and steric properties. For example, para-substituted iodine (as in the target compound) enhances reactivity in Suzuki-Miyaura couplings compared to ortho-substituted isomers .
- Alkoxy Group : Replacing cyclopropylmethoxy with cyclobutoxy (as in 4-cyclobutoxy-1-iodo-2-methylbenzene) increases ring strain and may reduce thermal stability due to the larger cyclobutane ring .
Functional Group Analogues
4-(Cyclopropylmethoxy)benzaldehyde (S5)
- Comparison : The aldehyde group in S5 enables nucleophilic additions (e.g., Grignard reactions), whereas the iodine in the target compound facilitates halogen-based cross-couplings (e.g., Stille or Heck reactions). S5 was synthesized via NaBH₄ reduction of 4-(cyclopropylmethoxy)benzyl chloride (S7) with 99% yield .
Diethyl 4-(Cyclopropylmethoxy)benzylphosphonate (23)
- Structure : Phosphonate ester derivative with a cyclopropylmethoxy group.
- Comparison : The phosphonate group in 23 allows Horner-Wadsworth-Emmons olefinations, contrasting with the iodine in the target compound, which is more suited for metal-catalyzed couplings. Compound 23 was synthesized via Arbuzov reaction (86% yield) .
Physicochemical Properties
| Property | This compound | 4-Cyclobutoxy-1-iodo-2-methylbenzene |
|---|---|---|
| Molecular Weight | 288.12 g/mol | 288.13 g/mol |
| Boiling Point | Not reported | Not reported |
| Reactivity | High (iodine for cross-couplings) | Moderate (larger alkoxy group) |
| Synthetic Applications | Suzuki couplings, pharmaceutical intermediates | Similar, but lower thermal stability |
Notes:
- The iodine atom in the target compound provides a versatile handle for transition metal-catalyzed reactions, unlike chlorine or methyl groups in analogues like S7 or 24 .
- Cyclopropylmethoxy groups are electron-donating, enhancing ring electron density compared to electron-withdrawing groups (e.g., nitro) in other derivatives .
Preparation Methods
Starting Material: 4-Iodophenol Derivatives
The synthesis typically begins with 4-iodophenol , which is commercially available or can be prepared via iodination of phenol derivatives.
Williamson Ether Synthesis
The key step for introducing the cyclopropylmethoxy group is the Williamson ether synthesis, which involves nucleophilic substitution of the phenolic hydroxyl group with a cyclopropylmethyl halide.
- Reagents: 4-iodophenol, potassium carbonate (K2CO3), and (bromomethyl)cyclopropane.
- Solvent: Dimethylformamide (DMF).
- Conditions: Stirring under nitrogen atmosphere at elevated temperature (~80 °C) for several hours (e.g., 4 h).
- Workup: After reaction completion, the mixture is cooled, precipitates filtered off, and the product extracted with ethyl acetate.
- Purification: Flash silica gel chromatography using petroleum ether/ethyl acetate gradients.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Etherification | 4-iodophenol (10 mmol), K2CO3 (40 mmol), (bromomethyl)cyclopropane (11 mmol), DMF, 80 °C, 4 h | ~85-90% | Product isolated as a colorless oil or solid after purification |
This method is well-documented and yields the desired ether with high purity and good yields.
Alternative Methods
Other methods for ether formation include Mitsunobu reaction conditions, where 4-iodophenol is reacted with the corresponding alcohol (cyclopropylmethanol) in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) under reflux. This approach can be used when halide precursors are less accessible.
Analytical and Purification Details
- Purification: Flash column chromatography on silica gel using petroleum ether and ethyl acetate mixtures.
- Characterization:
- ^1H NMR and ^13C NMR confirm the substitution pattern and integrity of the cyclopropylmethoxy group.
- High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C12H13O2I.
- Typical ^13C NMR shifts include signals for aromatic carbons, methoxy carbons (~69 ppm), and cyclopropyl carbons (~18-35 ppm).
Research Findings and Notes
- The Williamson ether synthesis is the most straightforward and commonly used approach for the introduction of the cyclopropylmethoxy substituent on iodophenol derivatives.
- Reaction conditions are mild and scalable, with yields often exceeding 85%, making this method practical for synthetic and medicinal chemistry applications.
- Alternative Mitsunobu reactions provide a complementary route when alkyl halides are unavailable or unstable.
- The presence of the iodine substituent facilitates further functionalization via cross-coupling reactions if needed.
- Purification by flash chromatography ensures removal of inorganic salts and unreacted starting materials, yielding analytically pure compounds.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Williamson Ether Synthesis | 4-iodophenol | K2CO3, (bromomethyl)cyclopropane | DMF, 80 °C, 4 h | 85-90% | High yield, straightforward, scalable | Requires alkyl halide |
| Mitsunobu Reaction | 4-iodophenol | Cyclopropylmethanol, PPh3, DIAD | THF, reflux, 1.5 h | Moderate to good | Avoids alkyl halide, mild conditions | More reagents, sensitive to moisture |
Q & A
Basic: What are the key synthetic strategies for introducing the cyclopropylmethoxy group into aromatic systems like 4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene?
The cyclopropylmethoxy group is typically introduced via nucleophilic substitution or coupling reactions. For example, reacting 4-hydroxy-2-methylbenzene derivatives with cyclopropylmethyl bromide under alkaline conditions (e.g., K₂CO₃ or NaOH in DMF) facilitates O-alkylation . Palladium-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) can also be employed for regioselective functionalization, though steric hindrance from the cyclopropyl group may require optimized ligands (e.g., XPhos) .
Basic: How do researchers confirm the regiochemistry of iodine substitution in this compound?
Regiochemistry is validated using a combination of:
- NMR : and NMR to analyze coupling patterns and chemical shifts (e.g., deshielding effects of iodine and cyclopropylmethoxy groups).
- X-ray crystallography : Direct structural elucidation, particularly for crystalline derivatives .
- HPLC-MS : Retention time and mass fragmentation patterns to confirm molecular weight and purity .
Advanced: How can conflicting reactivity data between cyclopropylmethoxy and iodo substituents be resolved during functionalization?
The electron-withdrawing iodine substituent may deactivate the aromatic ring, while the cyclopropylmethoxy group (moderately electron-donating) can create competing regiochemical outcomes. Strategies include:
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electrophilic substitution sites .
- Directed ortho-metalation : Using directing groups (e.g., -SO₂R) to override steric/electronic effects .
- Kinetic vs. thermodynamic control : Adjusting reaction temperature and solvent polarity to favor desired intermediates .
Advanced: What methodologies are effective for analyzing the stability of this compound under varying conditions?
Stability studies should include:
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles.
- Photostability testing : Expose to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC .
- Hydrolytic stability : Test in acidic/basic buffers (pH 1–13) to evaluate susceptibility to hydrolysis of the ether or C-I bond .
Basic: What safety precautions are critical when handling iodinated cyclopropylmethoxy derivatives?
- Toxicity : Limited acute toxicity data exist, but assume iodine volatility and potential thyroid disruption. Use fume hoods and PPE .
- Reactivity : Avoid strong oxidizers (risk of HI release) and store under inert gas (e.g., N₂) to prevent C-I bond cleavage .
- Waste disposal : Neutralize iodine-containing waste with Na₂S₂O₃ before disposal .
Advanced: How can computational chemistry guide the design of derivatives based on this compound?
- Molecular docking : Screen for binding affinity to biological targets (e.g., enzymes or receptors) using AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., iodine position) with physicochemical properties (logP, polar surface area) .
- Reaction pathway simulation : Identify transition states and intermediates for complex transformations (e.g., Suzuki coupling) .
Basic: What are the challenges in scaling up the synthesis of this compound from lab to pilot plant?
- Purification : Column chromatography is impractical at scale; switch to recrystallization or continuous distillation .
- Iodine handling : Use flow chemistry to minimize exposure to volatile iodine .
- Yield optimization : Batch vs. continuous processing trade-offs (e.g., residence time vs. throughput) .
Advanced: How does the cyclopropylmethoxy group influence the electronic properties of the aromatic ring compared to other alkoxy substituents?
Cyclopropylmethoxy has a unique electronic profile:
- Inductive effect : The cyclopropane ring’s strain introduces slight electron-withdrawing character.
- Resonance effect : Limited conjugation compared to methoxy due to steric constraints.
- Comparative studies : Cyclic voltammetry shows reduced electron density at the aromatic ring vs. methoxy or ethoxy analogs .
Advanced: What strategies mitigate competing side reactions during iodination of 4-(Cyclopropylmethoxy)-2-methylbenzene?
- Directed iodination : Use N-iodosuccinimide (NIS) with Lewis acids (e.g., FeCl₃) to enhance para-selectivity .
- Protecting groups : Temporarily block reactive sites (e.g., methyl group oxidation to -COOH for later decarboxylation) .
- Solvent effects : Polar aprotic solvents (e.g., DCE) improve iodine solubility and reduce radical pathways .
Basic: What spectroscopic techniques are most reliable for distinguishing positional isomers of iodinated cyclopropylmethoxybenzene derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
